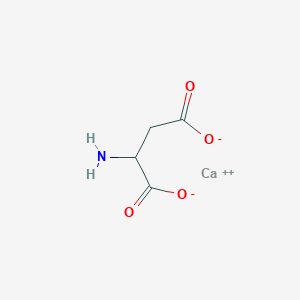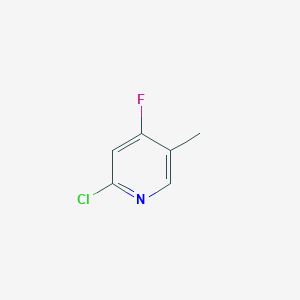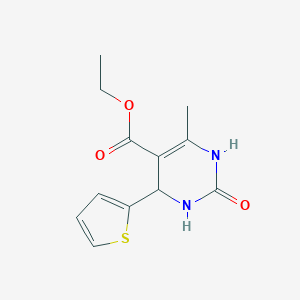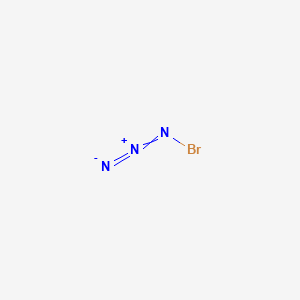
Zirconiumdinitratoxidhydrat
Übersicht
Beschreibung
Zirconium dinitrate oxide hydrate is a complex compound that involves zirconium, a transition metal known for its significant chemical stability and resistance to corrosion. This compound is part of a broader class of zirconium oxides and hydrates, which are known for their wide range of applications in catalysis, ceramics, and other industrial processes.
Synthesis Analysis
The synthesis of zirconium-based compounds often involves the manipulation of zirconium's oxidation states and its reaction with nitrogen and oxygen-containing compounds. For example, the reaction of dihydrogen with a side-on bound dinitrogen complex of zirconium investigated by Fryzuk et al. (1997) shows the complexity and specificity of conditions required to form zirconium-nitrogen bonds (Fryzuk, Love, Rettig, & Young, 1997).
Molecular Structure Analysis
The molecular structure of zirconium compounds, including zirconium dinitrate oxide hydrate, is crucial for understanding their chemical behavior. Hagfeldt, Kessler, and Persson (2004) explored the structures of hydrated and hydrolyzed zirconium(IV) ions in water and other solvents, providing insights into the coordination environment of zirconium ions (Hagfeldt, Kessler, & Persson, 2004).
Chemical Reactions and Properties
Zirconium compounds engage in a variety of chemical reactions, reflecting their complex chemical properties. The reactivity of zirconium hydrazides and their transformation upon oxidative bond cleavage, as studied by Gehrmann et al. (2013), showcases the potential for zirconium compounds to participate in nitrogen-related chemical processes (Gehrmann, Lloret‐Fillol, Herrmann, Wadepohl, & Gade, 2013).
Physical Properties Analysis
Zirconium compounds' physical properties, such as phase stability and surface characteristics, play a significant role in their application. The work by Li et al. (2013) on the impact of zirconium oxide nanoparticles on the hydration chemistry and biocompatibility of white Portland cement highlights the influence of zirconium's physical properties on material science applications (Li, Deacon, Coleman, 2013).
Wissenschaftliche Forschungsanwendungen
Katalysator
Zirconiumdinitratoxidhydrat ist eine hochreaktive chemische Verbindung, die als Katalysator in verschiedenen chemischen Reaktionen dienen kann . Seine hohe Reaktivität macht es zu einer ausgezeichneten Wahl, um Reaktionen sowohl in der Forschung als auch in industriellen Anwendungen zu beschleunigen.
Reagenz
Diese Verbindung wird häufig als Reagenz bei der Synthese anderer Verbindungen verwendet . Seine einzigartigen chemischen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Herstellung einer breiten Palette von Stoffen.
Stabilisator
This compound kann in bestimmten chemischen Mischungen als Stabilisator wirken . Es hilft, die gewünschten Eigenschaften einer Mischung zu erhalten und verhindert unerwünschte Veränderungen im Laufe der Zeit.
Flammschutzmittel
Diese Verbindung findet Anwendung als Flammschutzmittel . Es kann verwendet werden, um die Brennbarkeit einer Vielzahl von Materialien zu reduzieren und sie so sicherer in der Verwendung und Handhabung zu machen.
Korrosionsinhibitor
This compound kann als Korrosionsinhibitor verwendet werden . Es kann Metalle und andere Materialien vor Korrosion schützen, ihre Lebensdauer verlängern und ihre Leistung erhalten.
Wasserlösliches Polymer
Diese Verbindung wurde bei der Herstellung von wasserlöslichen Polymeren eingesetzt . Diese Polymere haben eine breite Palette von Anwendungen, von der Medikamentenverabreichung bis zur Wasseraufbereitung.
Safety and Hazards
Zirconium dinitrate oxide hydrate may intensify fire as it is an oxidizer . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .
Wirkmechanismus
Target of Action
Zirconium dinitrate oxide hydrate, also known as Zirconyl nitrate hydrate, is primarily used as a precursor in the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . It is also used to prepare cerium oxide/zirconium oxide mixed oxide catalyst supports .
Mode of Action
These materials have wide applications in various fields, including electronics and catalysis .
Biochemical Pathways
Its role as a precursor in the production of various materials suggests that it may influence several chemical reactions and processes .
Result of Action
The primary result of the action of Zirconium dinitrate oxide hydrate is the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . These materials have a wide range of applications in various fields, including electronics and catalysis .
Action Environment
The action of Zirconium dinitrate oxide hydrate can be influenced by various environmental factors. For instance, it is known to be moisture sensitive . Also, it is incompatible with strong reducing agents, strong acids, organic materials, and metal powders . Therefore, careful handling and storage are required to maintain its stability and efficacy.
Eigenschaften
IUPAC Name |
oxozirconium(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQNYCWALSARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [MSDSonline] | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14985-18-3 | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some applications of Zirconyl Nitrate Hydrate in material science?
A1: Zirconyl Nitrate Hydrate (ZNH) is used as a precursor for synthesizing various materials. For example, it can be used to create acid-resistant polymer repairing mortar for concrete. This mortar utilizes geopolymer cement activated by ZNH, showcasing its potential in construction and repair applications []. Additionally, ZNH is a key ingredient in the production of Ce-doped and Zr-doped sol-gel inks of titanium alkoxide, which have applications in various fields like electronics and coatings [].
Q2: How does the choice of Zirconia precursor impact the synthesis of nanocatalysts for syngas production?
A2: Research indicates that using Zirconyl Nitrate Solution (ZNS) as a precursor instead of ZNH during the sol-gel synthesis of Ni-Co/Al2O3-MgO-ZrO2 nanocatalysts leads to superior catalytic performance [, ]. The ZNS-derived nanocatalyst exhibits a more uniform morphology, smaller particle size (averaging 15.7 nm), and consequently, higher surface area compared to the ZNH-derived counterpart. This results in enhanced reactant conversion during the CO2-reforming of CH4 for syngas production [, ].
Q3: Can Zirconyl Nitrate Hydrate be used to synthesize nanoparticles? If so, what method is employed?
A3: Yes, Zirconyl Nitrate Hydrate can be used to synthesize amorphous hydrous Zirconia nanoparticles using a novel supercritical CO2 reverse microemulsion technique []. This environmentally friendly method involves adding a precipitating agent to a mixture of ZNH, perfluoropolyether, and supercritical CO2. The resulting precursor particles can be calcined to yield monoclinic Zirconia nanoparticles [].
Q4: How does the reaction pressure during the supercritical CO2 synthesis affect the resulting Zirconia nanoparticles?
A4: The reaction pressure during the supercritical CO2 synthesis of Zirconia nanoparticles using ZNH influences the size and shape of the resulting particles []. Higher reaction pressures within the stable microemulsion range (13.9–17.3 MPa) lead to smaller and more spherical Zirconia nanoparticles [].
Q5: Can Zirconyl Nitrate Hydrate be used to synthesize microparticles?
A5: Yes, ZNH can be utilized to produce microparticles through a process called supercritical-assisted atomization (SAA) []. This technique involves dissolving controlled amounts of supercritical CO2 in a liquid solution containing ZNH and then atomizing the mixture through a nozzle. The size and distribution of the resulting microparticles can be adjusted by manipulating factors like the solution concentration, solvent type, and nozzle diameter [].
Q6: What is the role of Zirconyl Nitrate Hydrate in the synthesis of Sodium Zirconium Phosphate?
A6: ZNH serves as a key reactant in the synthesis of castable Sodium Zirconium Phosphate monoliths. This synthesis involves reactions between ZNH and condensed phosphates, leading to the formation of the desired product []. Furthermore, ZNH can be used for the microwave-assisted low-temperature synthesis of Sodium Zirconium Phosphate (NaZr2P3O12) [, ].
Q7: How does Zirconyl Nitrate Hydrate contribute to the properties of titania nanopowders?
A7: ZNH acts as a source of Zr4+ dopant in modifying the structural, optical, and photocatalytic properties of titania nanopowders [, , ]. The introduction of Zr4+ through ZNH can influence the crystal structure, particle size, light absorption, and ultimately the photocatalytic efficiency of the titania nanopowders [, , ].
Q8: What is the influence of Zirconium Dioxide (ZrO2) on nano γ-Al2O3 catalysts?
A8: The incorporation of ZrO2, potentially derived from ZNH, significantly impacts the catalytic performance of nano γ-Al2O3 in the dehydration of methanol to dimethyl ether, particularly at relatively low temperatures []. The presence of ZrO2 can enhance the catalyst's activity, selectivity, and stability for this specific reaction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)